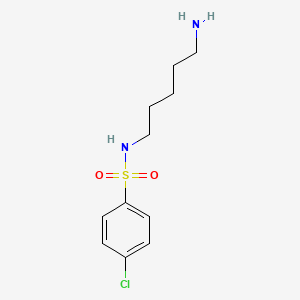

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-aminopentyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXFJMSQDPIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606342 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-29-3 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide typically begins with 4-chlorobenzenesulfonyl chloride and 1,5-diaminopentane.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.

Oxidation and Reduction: The aminopentyl chain can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Compounds with different substituents on the benzene ring.

Oxidation Products: Oxidized derivatives of the aminopentyl chain.

Condensation Products: Imines and related compounds formed from the sulfonamide group.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that derivatives of 4-chlorobenzenesulfonamide, including N-(5-Aminopentyl)-4-chlorobenzenesulfonamide, may serve as promising leads in cancer therapy. For instance, compounds designed based on this structure have shown significant inhibition of β-catenin, a key player in colorectal cancer progression. One study reported that a related compound inhibited the growth of colorectal cancer cell lines with IC50 values as low as 0.12 μM, suggesting potent antitumor activity .

Neuropathic Pain Treatment

The compound has also been investigated for its potential in treating neuropathic pain. Research into functionalized amino acids has revealed that certain derivatives can inhibit GABA uptake, which is crucial for managing neuropathic pain conditions. The ability to modulate GABA transporters could lead to effective treatments for conditions characterized by pain hypersensitivity .

Anticonvulsant Properties

This compound and its analogs have been evaluated for anticonvulsant activity. Studies comparing this compound with established antiepileptic drugs demonstrated its efficacy in rodent models, indicating its potential as a therapeutic agent for epilepsy .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonamide with appropriate amines under controlled conditions to yield high-purity products. Innovations in synthesis methodologies have focused on minimizing impurities and maximizing yield, which is crucial for pharmaceutical applications .

Use as an Intermediate

This compound serves as an important intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives are used to develop compounds that selectively inhibit cyclooxygenase-2 (COX-2), a target for reducing inflammation without affecting COX-1, thereby minimizing side effects associated with traditional NSAIDs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Sulfonamide Derivatives

Chain Length and Terminal Functional Groups

- N-(6-Aminohexyl)-9H-pyrido[3,4-b]indole-3-carboxamide (5j): Features a hexylamine chain instead of pentyl, resulting in a higher molecular weight (311 [M+H]+ vs. 403 [M+H]+ for pentyl analogues) and altered solubility .

- N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide: Shorter butyl chain reduces steric bulk but may limit interactions with hydrophobic targets .

Aromatic and Heterocyclic Modifications

- N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide : Incorporates a benzoyl group, enhancing electron-withdrawing effects and reducing conjugation between sulfone and aromatic systems .

- 5-(4-Chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide: Replaces the aminopentyl chain with a thiadiazole-carboxamide moiety, introducing heterocyclic rigidity and altering electronic properties (MW: 331.8) .

Protective Groups and Substituents

- N-(tert-Butyldimethylsilyl)-4-chlorobenzenesulfonamide : The TBS group increases hydrophobicity, making it a stable intermediate for further functionalization .

- N-(Oxolan-2-ylmethyl)-4-chlorobenzenesulfonamide : A tetrahydrofuran-derived substituent enhances solubility in polar solvents and modifies antibacterial activity .

Physicochemical Properties

- Solubility: The 5-aminopentyl chain in the target compound enhances water solubility compared to bulkier analogues like N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide .

- Spectral Data : ESI-MS for pentyl/hexyl derivatives shows clear [M+H]+ peaks (e.g., 403 for 5i), while TBS-protected analogues require deprotection for accurate characterization .

Key Research Findings and Gaps

- Structural-Activity Relationships : Longer alkyl chains (e.g., pentyl vs. butyl) improve membrane penetration, while aromatic substituents (e.g., benzoyl) may reduce bioavailability .

- Synthetic Limitations: Yields for aminopentyl derivatives are generally high (>80%), but scalability for heterocyclic analogues (e.g., thiadiazoles) remains challenging .

- Unresolved Questions: Limited data exist on the target compound’s direct antimicrobial efficacy. Further studies comparing it with oxolane and thiol-containing analogues are needed.

Biological Activity

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, enzyme inhibition, and other relevant biological effects.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound includes a 4-chloro substituent on the benzene ring and an aminopentyl chain, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, compounds containing the sulfonamide moiety have demonstrated significant inhibitory effects on cancer cell lines.

- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit notable cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer activity .

- Mechanism of Action : The mechanism underlying the anticancer effects includes cell cycle arrest in the subG0 phase, depolarization of mitochondrial membranes, and activation of apoptotic pathways via caspase-8 and caspase-9. For example, one study reported that treatment with a related sulfonamide increased caspase activity in AGS cells, suggesting induction of apoptosis through both extrinsic and intrinsic pathways .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor.

- Cholinesterase Inhibition : Some sulfonamides have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data on this compound is limited, related compounds have demonstrated moderate to strong inhibition of these enzymes, which are crucial in neurotransmission .

- Calcium Channel Interaction : Research indicates that certain sulfonamides can interact with calcium channels, leading to changes in perfusion pressure and coronary resistance. This interaction is mediated through binding with specific amino acid residues in the target proteins, suggesting potential applications in cardiovascular therapies .

Antioxidant Activity

In addition to anticancer effects, some studies have assessed the antioxidant properties of sulfonamide derivatives. These compounds have been shown to exhibit dose-dependent activity against free radicals such as DPPH and ABTS, indicating their potential utility in oxidative stress-related conditions .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; IC50 values between 0.89–9.63 µg/mL. |

| Mechanism of Action | Induces apoptosis via caspase activation; causes cell cycle arrest. |

| Enzyme Inhibition | Moderate inhibition of AChE and BChE; potential calcium channel interactions affecting cardiovascular function. |

| Antioxidant Activity | Exhibits dose-dependent inhibition of DPPH and ABTS radicals. |

Case Studies

- Caspase Activation Study : A study examining a derivative similar to this compound found increased caspase-8 and -9 activity in treated AGS cells, confirming its role in apoptosis induction .

- Calcium Channel Interaction Study : Another investigation into sulfonamide derivatives indicated their ability to bind with calcium channels, resulting in decreased perfusion pressure—an effect that could be beneficial for treating hypertension or heart failure .

Q & A

Q. What are the standard synthetic routes for N-(5-Aminopentyl)-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling 4-chlorobenzenesulfonyl chloride with 5-aminopentylamine under reflux in an aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes:

- Temperature Control : Maintain reflux temperatures (40–60°C) to balance reaction rate and side-product formation.

- Purification : Acid-base extraction (e.g., sodium bicarbonate wash) followed by recrystallization from toluene yields high-purity crystals .

- Monitoring : Use TLC or HPLC to track reaction progress and confirm product formation.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers observe?

Methodological Answer:

- IR Spectroscopy : Confirm sulfonamide (S=O asymmetric stretch: 1346–1157 cm⁻¹ ) and primary amine (N–H stretch: 3294–3398 cm⁻¹ ) .

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), pentyl chain protons (δ 1.2–3.1 ppm), and amine protons (δ 1.5–2.5 ppm, broad) .

- ¹³C NMR : Sulfonamide-linked carbons (δ 125–140 ppm) and aliphatic chain carbons (δ 20–45 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z consistent with the molecular formula (C₁₁H₁₆ClN₂O₂S; ~284.8 g/mol).

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Melting Point Analysis : Compare observed values with literature data (e.g., 180–185°C).

- Elemental Analysis : Verify C, H, N, S, and Cl percentages within ±0.3% of theoretical values.

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to confirm a single peak .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve structural ambiguities, and what software tools are recommended?

Methodological Answer:

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) to minimize thermal motion .

- Structure Solution : Use SHELXT for phase problem resolution and SHELXL for refinement .

- Validation : Check for torsional angles (e.g., S–N–C=O dihedral angles ~69–89°) and hydrogen-bonding networks (N–H···O) using PLATON .

- Common Pitfalls : Address twinning or disorder by refining occupancy factors and applying restraints .

Q. How can molecular docking studies predict the biological activity of this sulfonamide derivative?

Methodological Answer:

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or bacterial dihydropteroate synthase) .

- Ligand Preparation : Optimize the compound’s 3D structure (protonation states, tautomers) using Open Babel or MOE .

- Docking Workflow :

- Generate a grid box around the active site (AutoDock Vina).

- Run 50–100 docking poses; rank by binding energy (ΔG ≤ −7 kcal/mol indicates strong binding).

- Validate with co-crystallized ligands (RMSD ≤ 2.0 Å) .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact the compound’s physicochemical and biological properties?

Methodological Answer:

- QSAR Analysis : Calculate logP (lipophilicity) and polar surface area (PSA) using ChemAxon or Molinspiration . Chloro groups enhance membrane permeability, while methoxy groups increase solubility .

- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., 4-chloro derivatives show 10-fold higher activity than methyl analogs due to electronegativity) .

Q. How can researchers address contradictions in spectral or crystallographic data during structural elucidation?

Methodological Answer:

- Spectral Conflicts :

- If NMR signals overlap, use 2D techniques (COSY, HSQC) to assign protons/carbons unambiguously .

- For IR discrepancies (e.g., unexpected S=O stretches), check for sulfonic acid impurities via elemental analysis .

- Crystallographic Issues :

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Batch Reactors : Use jacketed reactors with controlled stirring (500 rpm) to ensure homogeneous mixing.

- Catalyst Optimization : Replace triethylamine with polymer-supported bases (e.g., PS-DIPEA) for easier separation .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction endpoints in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.